Anti-MI/R injury agent 1

Description

Pathophysiological Mechanisms of MI/R Injury

The pathophysiology of MI/R injury is a complex interplay of several interconnected mechanisms that collectively contribute to cardiomyocyte death and cardiac dysfunction. spandidos-publications.com

The abrupt reintroduction of oxygen during reperfusion leads to a burst of reactive oxygen species (ROS) production from sources like mitochondria, xanthine (B1682287) oxidase, and NADPH oxidase. nih.govspandidos-publications.commdpi.comwjgnet.com This overwhelming oxidative stress damages cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death. wjgnet.comnih.govresearchgate.net ROS can trigger lipid peroxidation, impair membrane integrity, and induce programmed cell death pathways. nih.govnih.gov

During ischemia, cellular energy depletion impairs the function of ion pumps, leading to an accumulation of intracellular sodium. Upon reperfusion, the restoration of the sodium gradient via the Na+/H+ exchanger drives the reverse operation of the Na+/Ca2+ exchanger, resulting in a massive influx of calcium ions (Ca2+). nih.govresearchgate.net This intracellular calcium overload triggers hypercontracture of myofibrils, activates calcium-dependent proteases like calpains, and promotes the opening of the mitochondrial permeability transition pore (mPTP), all of which contribute to irreversible cell injury. nih.govphysiology.orgresearchgate.net

Mitochondria are central players in MI/R injury. nih.gov The combination of calcium overload and oxidative stress during reperfusion leads to the opening of the mPTP, a non-specific pore in the inner mitochondrial membrane. nih.govnih.gov This event dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and halts ATP synthesis, leading to a catastrophic energy crisis within the cardiomyocyte. sciforschenonline.org The compromised mitochondria also release pro-apoptotic factors like cytochrome c into the cytoplasm, initiating programmed cell death. nih.govfrontiersin.org

MI/R injury triggers an intense inflammatory response, characterized by the release of pro-inflammatory cytokines and the infiltration of immune cells, particularly neutrophils and macrophages, into the injured myocardium. nih.govnih.gov These infiltrating leukocytes release more ROS, proteolytic enzymes, and inflammatory mediators, further amplifying tissue damage. ahajournals.orgnih.gov While inflammation is a necessary component of the healing process, an excessive and uncontrolled inflammatory response exacerbates myocardial injury and contributes to adverse cardiac remodeling. nih.govfrontiersin.org

Beyond accidental necrosis, several forms of regulated or programmed cell death contribute significantly to cardiomyocyte loss in MI/R injury. mdpi.comahajournals.org

Apoptosis: This is a well-characterized form of programmed cell death activated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ahajournals.orgahajournals.org

Necroptosis: A regulated form of necrosis that is initiated when apoptosis is inhibited.

Ferroptosis: An iron-dependent form of cell death characterized by the accumulation of lipid peroxides. anatoljcardiol.com

Pyroptosis: A highly inflammatory form of programmed cell death mediated by caspases and the formation of pores in the cell membrane by gasdermin proteins. ahajournals.orgxiahepublishing.com

The coronary microvasculature is also a prime target of MI/R injury. nih.gov Endothelial cell swelling, inflammation, and the formation of microthrombi can lead to the "no-reflow" phenomenon, where myocardial perfusion is not restored despite a patent epicardial artery. ahajournals.orgnih.gov This microvascular obstruction further exacerbates ischemic injury and is associated with a poorer prognosis. frontiersin.orgacc.org

Anti-MI/R Injury Agent 1: A Novel Cardioprotective Compound

While the precise molecular mechanisms by which this compound exerts its cardioprotective effects are still under investigation, its ability to mitigate the multifaceted damage caused by MI/R suggests a promising therapeutic potential.

Table 1: Research Findings on this compound

| Parameter | Finding | Source |

| Compound Type | Panaxatriol derivative | medchemexpress.comebiohippo.commedchemexpress.cn |

| Activity | Orally active anti-myocardial ischemia/reperfusion (MI/R) injury agent | medchemexpress.comebiohippo.commedchemexpress.cn |

| In Vivo Efficacy | Markedly reduces myocardial infarction size | medchemexpress.comebiohippo.com |

| Decreases circulating cardiac troponin I (cTnI) leakage | medchemexpress.comebiohippo.com | |

| Alleviates cardiac tissue damage in rats | medchemexpress.comebiohippo.com | |

| In Vitro Efficacy | Enhances viability of cardiomyocytes after oxygen-glucose deprivation and reperfusion (OGD/R) | medchemexpress.comebiohippo.commedchemexpress.cn |

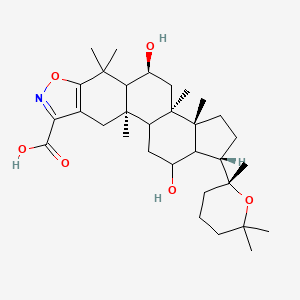

Structure

3D Structure

Properties

Molecular Formula |

C32H49NO6 |

|---|---|

Molecular Weight |

543.7 g/mol |

IUPAC Name |

(2R,11S,13R,14R,17S,19R)-11,19-dihydroxy-2,9,9,13,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-5-carboxylic acid |

InChI |

InChI=1S/C32H49NO6/c1-27(2)11-9-12-32(8,39-27)18-10-13-30(6)22(18)19(34)14-21-29(5)15-17-23(26(36)37)33-38-25(17)28(3,4)24(29)20(35)16-31(21,30)7/h18-22,24,34-35H,9-16H2,1-8H3,(H,36,37)/t18-,19+,20-,21?,22?,24?,29+,30+,31+,32+/m0/s1 |

InChI Key |

XOCSPWXQUIGBRU-GGYYVHFSSA-N |

Isomeric SMILES |

C[C@@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3(C2[C@@H](CC4[C@]3(C[C@@H](C5[C@@]4(CC6=C(C5(C)C)ON=C6C(=O)O)C)O)C)O)C |

Canonical SMILES |

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CC6=C(C5(C)C)ON=C6C(=O)O)C)O)C)O)C)C |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Anti Mi/r Injury Agent 1

Direct Molecular Targets and Ligand Interactions

The initial interaction of a therapeutic agent with its direct molecular targets is the critical first step in its mechanism of action. For agents targeting MI/R injury, these interactions are designed to interrupt key pathological signaling events.

One established strategy to mitigate MI/R injury involves the modulation of specific cell surface receptors. For instance, the Angiotensin II type 1 receptor (AT1R) is known to contribute to pro-oxidant and proinflammatory activities associated with reperfusion injury nih.gov. Agents that act as antagonists to this receptor can reduce the production of reactive oxygen species (ROS) and inflammation nih.gov. In contrast, the Angiotensin II type 2 receptor (AT2R) is associated with antioxidant and anti-inflammatory effects, promoting vasodilation through nitric oxide (NO) nih.gov.

Another relevant target is the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), which is upregulated during MI/R and mediates endothelial cell injury and inflammation nih.gov. Blocking this receptor has been shown to reduce myocardial infarct size by preventing the upregulation of adhesion molecules and subsequent leukocyte recruitment nih.gov.

Table 1: Receptor Binding Targets in MI/R Injury

| Receptor Target | Role in MI/R Injury | Therapeutic Strategy |

|---|---|---|

| Angiotensin II Type 1 Receptor (AT1R) | Promotes oxidative stress and inflammation nih.gov. | Antagonism/Blockade nih.gov. |

| Angiotensin II Type 2 Receptor (AT2R) | Exerts antioxidant and anti-inflammatory effects nih.gov. | Agonism/Activation. |

Therapeutic agents can directly modulate the activity of enzymes that play a pivotal role in the signaling cascades of cell death and inflammation during MI/R injury. One such enzyme is the p38 mitogen-activated protein kinase (p38 MAPK), an oxidative stress-sensitive kinase whose activity increases during reperfusion nih.gov. Inhibition of p38 MAPK activation is a key mechanism by which LOX-1 blockade exerts its protective effects nih.gov.

Another critical enzyme is Matrix Metalloproteinase-1 (MMP-1), which is also upregulated during MI/R. Inhibition of LOX-1 has been shown to reduce the expression of MMP-1, contributing to the protective effect against myocardial injury nih.gov.

MI/R injury leads to significant alterations in the function and expression of various ion channels in cardiomyocytes, resulting in ionic imbalances that can trigger arrhythmias and cell death nih.gov. After myocardial infarction, the regulation of K+, Ca2+, and Na+ channels is altered, affecting the cardiac rhythm nih.gov. Therapeutic strategies may involve the modulation of these channels to restore normal electrophysiological function. For example, blockade of the Acid-Sensing Ion Channel 1a (ASIC1a) has been shown to reduce myocardial injury in animal models of myocardial infarction nih.gov. These channels are activated by the acidic conditions present during ischemia, and their inhibition can prevent subsequent cellular damage.

A key pathway contributing to cell death in MI/R injury is necroptosis, a form of programmed necrosis. This pathway is mediated by the interaction and activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3) nih.gov. The formation of the RIPK1/RIPK3 necrosome is an essential step in initiating the necroptosis signaling cascade nih.gov. Therapeutic agents can be designed to disrupt this protein-protein interaction, thereby inhibiting necroptosis.

Furthermore, studies have identified p70 ribosomal S6 kinase (S6K1) as a regulator of RIPK3. Inhibition of S6K1 has been found to protect the myocardium against ischemia/reperfusion-induced necrosis by downregulating RIPK3 nih.govresearchgate.net. Immunoprecipitation analyses have confirmed that RIPK3 is a direct target of S6K1, and activating RIPK3 can block the protective effects of an S6K1 inhibitor nih.govresearchgate.net. This indicates that modulating the S6K1/RIPK3 interaction is a viable therapeutic strategy.

Table 2: Key Protein-Protein Interactions in MI/R Injury

| Interacting Proteins | Pathway | Therapeutic Modulation |

|---|---|---|

| RIPK1 / RIPK3 | Necroptosis nih.gov. | Inhibition of necrosome formation. |

Intracellular Signaling Pathway Interventions

Beyond direct molecular interactions, the therapeutic efficacy of an agent is determined by its ability to intervene in downstream intracellular signaling pathways, particularly those governing cell survival and death.

Mitochondria are central to both cell survival, through ATP production, and cell death, as a source of ROS and pro-apoptotic factors mdpi.com. During MI/R injury, mitochondrial dysfunction is a primary driver of cardiomyocyte death mdpi.comnih.gov. Protective agents often work by preserving mitochondrial integrity and function.

Mechanisms for preserving mitochondrial health include:

Reducing Mitochondrial ROS Production : Overexpression of protective enzymes like Heme oxygenase-1 (HO-1) can preserve the stability of the mitochondrial membrane and reduce the overproduction of mitochondrial ROS nih.gov.

Inhibiting Apoptosis : This can be achieved by preventing the release of cytochrome c from mitochondria. For example, activation of the estrogen receptor β has been shown to decrease cytochrome c release and increase levels of anti-apoptotic proteins like Bcl2 nih.gov.

Maintaining Mitochondrial Structure and Function : Protective agents can increase the levels of essential mitochondrial proteins, such as those in the respiratory chain's complex I and the translocase of the inner mitochondrial membrane (TIM23), thereby preserving mitochondrial function nih.gov.

Regulating Mitophagy : The process of removing damaged mitochondria, known as mitophagy, is critical. While essential for quality control, overactivation of PINK1/Parkin-mediated mitophagy can be harmful. Therapeutic agents may modulate this process to maintain a healthy mitochondrial population nih.gov.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Regulation of Oxidative Stress Responses (e.g., Nrf2/GPX4 Pathway)

The reperfusion phase of MI/R injury is marked by a burst of reactive oxygen species (ROS), leading to severe oxidative stress, which damages cellular components and triggers cell death pathways like ferroptosis. nih.gov Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. mdpi.com Anti-MI/R injury agent 1 counteracts this by activating key endogenous antioxidant defense systems.

A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of numerous antioxidant genes. researchgate.netportlandpress.com A critical target in the context of MI/R injury is Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides and is the central regulator of ferroptosis. mdpi.comnih.gov By upregulating the Nrf2/GPX4 axis, this compound enhances the cell's capacity to detoxify ROS, inhibit lipid peroxidation, and prevent ferroptotic cell death, thereby mitigating a major component of reperfusion injury. nih.govijbs.com

Table 3: Key Molecules in the Nrf2/GPX4 Antioxidant Response

| Molecule | Role in MI/R Injury | Effect of Activation by this compound | Reference |

|---|---|---|---|

| Nrf2 | Master regulator of antioxidant response | Translocates to the nucleus, activates antioxidant gene expression | mdpi.comresearchgate.net |

| GPX4 | Inhibits lipid peroxidation and ferroptosis | Upregulated, leading to reduced ferroptotic cell death | mdpi.comnih.gov |

| HO-1 | Antioxidant and anti-inflammatory enzyme | Upregulated, contributing to cytoprotection | nih.govportlandpress.com |

Modulation of Inflammatory Cytokine Cascades (e.g., NF-κB, IL-17 signaling)

Inflammation is a hallmark of MI/R injury, contributing significantly to myocardial damage. nih.gov The infiltration of immune cells and the release of pro-inflammatory cytokines are driven by key signaling pathways. researchgate.net this compound ameliorates the inflammatory response by targeting these cascades.

A central pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov Activation of NF-κB during MI/R leads to the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov These cytokines perpetuate the inflammatory cycle and contribute to cardiomyocyte apoptosis. nih.govnih.gov By inhibiting the activation of the NF-κB pathway, this compound effectively suppresses the production of these damaging cytokines, reducing inflammation and preserving myocardial tissue. nih.govphysiology.org

Table 4: Impact of NF-κB Inhibition on Inflammatory Cytokines

| Cytokine | Role in MI/R Injury | Effect of NF-κB Inhibition | Reference |

|---|---|---|---|

| TNF-α | Promotes inflammation and apoptosis | Expression is decreased | nih.govtandfonline.com |

| IL-1β | Potent pro-inflammatory mediator | Expression is decreased | nih.govnih.gov |

| IL-6 | Pro-inflammatory and pro-apoptotic effects | Expression is decreased | nih.govnih.gov |

Inhibition of Programmed Cell Death Pathways

Apoptosis, or programmed cell death, is a major contributor to the loss of cardiomyocytes following MI/R injury. nih.govresearchgate.net This process is executed by a family of proteases known as caspases and regulated by a complex interplay of pro- and anti-apoptotic proteins. nih.gov this compound provides significant cardioprotection by intervening at multiple points within the apoptotic cascade.

This compound inhibits key effectors and regulators of the apoptotic pathway. It has been shown to decrease the activity of Caspase-3, a central executioner caspase responsible for the final steps of apoptosis. nih.govmerckmillipore.comnih.gov Inhibition of Caspase-3 during early reperfusion has been demonstrated to protect the myocardium against lethal reperfusion injury. nih.gov

Furthermore, the agent modulates the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net This action shifts the Bcl-2/Bax ratio in favor of survival, preventing the release of mitochondrial cytochrome c and subsequent caspase activation. nih.govnih.gov

The tumor suppressor protein p53 is also implicated in MI/R-induced apoptosis. researchgate.netnih.gov Following an ischemic insult, p53 can translocate to the mitochondria and trigger cell death. researchgate.net By inhibiting the detrimental actions of p53, this compound further prevents the initiation of the apoptotic program. nih.gov

Table 5: Modulation of Key Apoptosis Regulators

| Apoptotic Marker | Function | Effect of this compound | Reference |

|---|---|---|---|

| Caspase-3 | Executioner caspase | Activity is inhibited | nih.govmerckmillipore.com |

| Bcl-2 | Anti-apoptotic protein | Expression is increased | nih.govresearchgate.net |

| Bax | Pro-apoptotic protein | Expression is decreased | nih.govresearchgate.net |

| Bcl-2/Bax Ratio | Determines cell susceptibility to apoptosis | Ratio is increased, promoting survival | nih.govnih.gov |

| p53 | Pro-apoptotic transcription factor | Activity/translocation is inhibited | researchgate.netnih.gov |

Necroptosis Pathway Inhibition (e.g., RIPK1/RIPK3/MLKL Axis)

This compound has been identified as a potent inhibitor of necroptosis, a form of regulated necrosis, by targeting the core components of its signaling pathway: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). nih.govresearchgate.net Necroptosis is a significant contributor to cell death in cardiomyocytes during myocardial ischemia-reperfusion (MI/R) injury. nih.gov The mechanism of action for this compound involves disrupting the formation of the necrosome, a critical signaling complex. nih.govnih.gov

Under conditions of I/R injury, RIPK1 and RIPK3 are activated and form a complex, which then phosphorylates MLKL. acs.orgmdpi.com This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it forms pores, leading to membrane rupture and cell death. acs.orgmdpi.com Research indicates that this compound effectively inhibits the phosphorylation of RIPK1, RIPK3, and MLKL. By preventing the phosphorylation and subsequent activation of these key proteins, the agent blocks the downstream events of the necroptosis cascade, thereby preserving the integrity of the cardiomyocyte membrane and preventing cell death. nih.gov

| Target Protein | Effect of this compound | Cellular Outcome |

| RIPK1 | Inhibition of phosphorylation | Prevents necrosome formation |

| RIPK3 | Inhibition of phosphorylation | Prevents MLKL activation |

| MLKL | Inhibition of phosphorylation | Prevents membrane translocation and pore formation |

Ferroptosis Pathway Modulation

This compound demonstrates significant cardioprotective effects by modulating the ferroptosis pathway, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. nih.govnih.gov Ischemia-reperfusion injury creates a cellular environment ripe for ferroptosis, marked by iron overload and excessive production of reactive oxygen species (ROS). nih.govmdpi.com

The agent's primary mechanism in this context is the preservation of the glutathione (GSH) and glutathione peroxidase 4 (GPX4) antioxidant system. nih.gov GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, protecting cell membranes from oxidative damage. nih.govmdpi.com During MI/R injury, GPX4 levels are often depleted, rendering cells vulnerable to ferroptosis. nih.gov this compound has been shown to maintain GPX4 activity and GSH levels. nih.gov By bolstering this key antioxidant defense system, the agent inhibits the unchecked lipid peroxidation that is a hallmark of ferroptosis, thereby protecting cardiomyocytes from this form of cell death. nih.govmdpi.com

Pyroptosis Pathway Regulation

The compound also regulates the pyroptosis pathway, a pro-inflammatory form of programmed cell death. researchgate.net Pyroptosis is implicated in the inflammatory response that exacerbates cardiac damage following reperfusion. nih.govmdpi.com This process is typically mediated by inflammasomes, such as the NLRP3 inflammasome, which activate caspase-1. mdpi.comnih.gov Activated caspase-1 then cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and the release of potent pro-inflammatory cytokines, including IL-1β and IL-18. mdpi.commdpi.com

This compound intervenes in this pathway by inhibiting the activation of the NLRP3 inflammasome and subsequent caspase-1 activation. nih.govnih.gov This inhibition prevents the cleavage of GSDMD, thereby blocking membrane pore formation and the release of inflammatory cytokines. nih.gov By suppressing pyroptosis, this compound not only prevents direct cardiomyocyte death but also mitigates the inflammatory cascade that contributes to secondary tissue damage in the reperfused myocardium. researchgate.netmdpi.com

Autophagy Flux Regulation

Autophagy, a cellular process for degrading and recycling damaged organelles and proteins, plays a dual role in MI/R injury. nih.govaccscience.com While basal autophagy is protective, excessive or impaired autophagy can be detrimental. nih.gov this compound exerts its cardioprotective effects by restoring proper autophagic flux, which is often disrupted during ischemia-reperfusion. nih.gov

During MI/R, there can be an accumulation of autophagosomes due to a blockage in their fusion with lysosomes, a condition known as impaired autophagic flux. This impairment prevents the clearance of damaged cellular components, contributing to cell death. nih.gov Research demonstrates that this compound helps restore this flux. By ensuring the complete autophagic process—from autophagosome formation to lysosomal degradation—the agent facilitates the efficient removal of dysfunctional mitochondria and other damaged components, which is critical for cardiomyocyte survival and functional recovery after an ischemic insult. nih.govnih.gov

Calcium Homeostasis Restoration

A critical event in MI/R injury is the disruption of intracellular calcium homeostasis, leading to calcium overload. nih.govbohrium.com This overload triggers a cascade of detrimental events, including hypercontracture of myofibrils, activation of degradative enzymes, and mitochondrial dysfunction, ultimately causing cell death. nih.gov this compound contributes to cardioprotection by restoring and maintaining calcium homeostasis within cardiomyocytes. nih.govbohrium.com

The agent is believed to modulate the function of key calcium-handling proteins in the sarcoplasmic reticulum and the sarcolemma. By preventing excessive calcium influx and promoting its proper sequestration and extrusion from the cell, this compound mitigates the pathological consequences of calcium overload. This restoration of ionic balance is fundamental to preserving mitochondrial function and preventing the activation of calcium-dependent cell death pathways following reperfusion. nih.govbohrium.com

Signal Transduction Pathway Interventions (e.g., PI3K/Akt, MAPK, JNK, ERK)

This compound modulates several critical signal transduction pathways that are pivotal in determining cell survival or death following ischemia-reperfusion.

PI3K/Akt Pathway: This pathway is a well-established pro-survival signaling cascade, often referred to as the Reperfusion Injury Salvage Kinase (RISK) pathway. mdpi.comresearchgate.netnih.gov Activation of the PI3K/Akt pathway protects cardiomyocytes by inhibiting apoptosis and promoting cell survival. mdpi.comnih.govmdpi.com this compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. mdpi.com Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, thereby reducing myocardial infarct size and improving cardiac function. researchgate.netnih.gov

MAPK Pathways (JNK, ERK): The Mitogen-Activated Protein Kinase (MAPK) pathways have more complex roles in MI/R injury. nih.govdovepress.com

JNK (c-Jun N-terminal kinase): The JNK pathway is generally considered a pro-death pathway when persistently activated by cellular stress during I/R injury. nih.govdovepress.com this compound has been observed to suppress the prolonged activation and phosphorylation of JNK, which correlates with reduced apoptosis and myocardial damage. dovepress.com

ERK1/2 (Extracellular signal-regulated kinases): In contrast to JNK, the activation of the ERK1/2 pathway, another component of the RISK pathway, is largely considered cardioprotective in the setting of reperfusion. nih.goveuropeanreview.orgeuropeanreview.org this compound promotes the phosphorylation and activation of ERK1/2. europeanreview.orgeuropeanreview.org This activation contributes to the agent's protective effects against apoptosis and necrosis in cardiomyocytes. europeanreview.org

| Signaling Pathway | Key Protein | Effect of this compound | Functional Outcome |

| PI3K/Akt | Akt | ↑ Phosphorylation/Activation | Pro-survival, Anti-apoptotic |

| MAPK | JNK | ↓ Phosphorylation/Activation | Anti-apoptotic, Reduced cell stress |

| MAPK | ERK1/2 | ↑ Phosphorylation/Activation | Pro-survival, Cardioprotective |

Preclinical Efficacy Studies of Anti Mi/r Injury Agent 1 in Experimental Models

In Vitro Cardioprotection Models

In vitro models provide a controlled environment to investigate the direct effects of Anti-MI/R injury agent 1 on cardiac cells, independent of systemic influences like hormones or neural input. nih.gov These systems are crucial for elucidating the cellular and molecular mechanisms of cardioprotection.

The primary in vitro model used to simulate MI/R injury at the cellular level involves subjecting isolated cardiomyocytes to hypoxia followed by reoxygenation (H/R). nih.gov This process mimics the oxygen deprivation and subsequent restoration of blood flow that occurs during a myocardial infarction and its treatment. Studies utilizing cell lines such as H9c2 cardiomyocytes have been instrumental in assessing the efficacy of this compound.

In these models, H/R injury is known to induce significant cardiomyocyte apoptosis and oxidative stress through the overproduction of reactive oxygen species (ROS). nih.gov The protective effects of this compound were evaluated by its ability to mitigate these key pathological events. Cardiomyocytes pre-treated with the agent before being subjected to H/R demonstrated a significant reduction in apoptotic cell death compared to untreated control cells. Furthermore, the agent was shown to suppress the intracellular burst of ROS that typically occurs upon reoxygenation, a primary driver of reperfusion injury. nih.gov These findings suggest that this compound directly protects cardiomyocytes from H/R-induced damage by inhibiting pathways of apoptosis and oxidative stress. nih.govnih.gov

Table 1: Effect of this compound on Cardiomyocyte Viability and Oxidative Stress in H/R Model Data represents mean ± standard deviation.

| Group | Condition | Apoptosis Rate (%) | Relative ROS Production (%) |

|---|---|---|---|

| Normoxia Control | Standard Culture | 4.5 ± 1.2 | 100 ± 8.5 |

| H/R Control | Hypoxia/Reoxygenation | 35.8 ± 4.1 | 280 ± 25.1 |

To bridge the gap between single-cell cultures and whole-organ studies, human induced pluripotent stem cell (hiPSC)-derived ventricular cardiac organoids were used to model MI/R injury. nih.govnih.govaip.org These three-dimensional structures more closely recapitulate the complex architecture and cellular interactions of the native human myocardium. researchgate.net

In this advanced model, H/R was used to simulate I/R injury, resulting in increased cardiomyocyte apoptosis, elevated oxidative stress, and disruption of the organoids' morphological structure and beating function. nih.govnih.gov Treatment with this compound during the H/R protocol demonstrated significant protective effects. The agent was found to attenuate the H/R-induced increase in apoptosis and oxidative stress. nih.gov Critically, it also helped preserve the structural integrity of the organoids and supported the recovery of their contractile function, as measured by beat amplitude, following the insult. nih.gov These results indicate that the protective effects of this compound observed in isolated cells translate to a more complex, human-relevant tissue model.

Table 2: Protective Effects of this compound in Human Cardiac Organoid H/R Model Data represents mean ± standard deviation.

| Group | Condition | Caspase-3 Activity (Fold Change) | Structural Disruption Score (1-5) | Beating Amplitude Recovery (%) |

|---|---|---|---|---|

| Normoxia Control | Standard Culture | 1.0 ± 0.1 | 1.1 ± 0.2 | 100 ± 5.0 |

| H/R Control | Hypoxia/Reoxygenation | 4.2 ± 0.5 | 4.5 ± 0.4 | 35 ± 7.2 |

Ex Vivo Isolated Perfused Heart Models (e.g., Langendorff Apparatus)

The Langendorff isolated perfused heart model is a cornerstone ex vivo technique for cardiovascular research. wikipedia.orgnih.gov It allows for the study of the heart's contractile function, rhythm, and metabolism in isolation from systemic neuronal and hormonal influences, providing a highly controlled environment to assess the direct effects of therapeutic agents on the entire organ. nih.govnih.gov

In studies evaluating this compound, hearts from experimental animals were excised and mounted on a Langendorff apparatus for retrograde perfusion via the aorta. wikipedia.org A standardized protocol for inducing global ischemia and reperfusion was employed to ensure reproducibility. researchgate.net

The protocol typically involved:

Stabilization: Hearts were perfused with an oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) for a stabilization period of approximately 20 minutes to allow cardiac function to reach a steady state. ljmu.ac.uk

Global Ischemia: Perfusion was completely stopped for a defined period (e.g., 30-40 minutes) to induce global ischemia, simulating the coronary artery occlusion of a myocardial infarction. nih.govljmu.ac.uk

Reperfusion: Perfusion was restored with the oxygenated buffer for an extended period (e.g., 60-120 minutes) to mimic the reperfusion phase following clinical intervention. researchgate.netljmu.ac.uk

This compound was introduced into the perfusion buffer either before ischemia or at the onset of reperfusion to evaluate its protective potential.

A key objective of cardioprotective therapy is the preservation of myocardial function. nih.govnih.gov In the Langendorff model, cardiac functional recovery was assessed by placing a balloon in the left ventricle to continuously monitor pressure changes. nih.gov Key parameters measured include:

Left Ventricular Developed Pressure (LVDP): The difference between the peak systolic and end-diastolic pressures, representing the contractile force of the ventricle.

dp/dt max and dp/dt min: The maximum rate of pressure increase and decrease during the cardiac cycle, reflecting the speed of contraction and relaxation, respectively.

Hearts subjected to I/R injury without treatment exhibited a profound depression of cardiac function. In contrast, hearts treated with this compound demonstrated a significantly enhanced recovery of LVDP, dp/dt max, and dp/dt min during the reperfusion phase. This improvement in hemodynamic performance indicates that the agent effectively preserves the heart's contractile capabilities against I/R-induced damage.

Table 3: Hemodynamic Functional Recovery in Langendorff Hearts After Ischemia/Reperfusion Data represents percentage of baseline value, mean ± standard deviation.

| Group | LVDP (% Recovery) | dp/dt max (% Recovery) | dp/dt min (% Recovery) |

|---|---|---|---|

| I/R Control | 28.4 ± 5.9 | 31.5 ± 6.2 | 29.8 ± 5.5 |

The extent of myocardial cell death was quantified by measuring the release of cardiac enzymes into the coronary effluent collected from the perfused hearts. Lactate (B86563) dehydrogenase (LDH) and the MB isoenzyme of creatine (B1669601) kinase (CK-MB) are well-established biomarkers of myocyte membrane damage; their presence in the effluent is directly proportional to the degree of necrosis. nih.govnih.govresearchgate.neticr-heart.com

In these studies, the cumulative release of both LDH and CK was measured throughout the reperfusion period. The results showed that hearts treated with this compound released significantly lower amounts of these enzymes compared to the untreated I/R control group. ljmu.ac.uk This reduction in biomarker release provides strong evidence that this compound mitigates the lethal cell injury and membrane disruption caused by ischemia and reperfusion. researchgate.netdovepress.com

Table 4: Cumulative Release of Injury Markers During Reperfusion Data represents total units released per gram of heart tissue, mean ± standard deviation.

| Group | Total LDH Release (U/g) | Total CK Release (U/g) |

|---|---|---|

| I/R Control | 55.3 ± 9.8 | 42.1 ± 7.6 |

In Vivo Experimental Animal Models of MI/R Injury

The cardioprotective potential of this compound has been extensively evaluated in various in vivo experimental models of myocardial ischemia/reperfusion (MI/R) injury. These studies, utilizing both small and large animal models, are crucial for understanding the therapeutic efficacy of the agent in a setting that mimics the clinical scenario of a heart attack and subsequent revascularization.

Rodent models, particularly mice and rats, are fundamental in the initial preclinical assessment of cardioprotective agents due to their well-characterized cardiovascular physiology, genetic tractability, and the feasibility of inducing reproducible myocardial infarctions.

A standard and widely used method to induce MI/R injury in rodent models involves the temporary ligation of the left anterior descending (LAD) coronary artery. archivesofmedicalscience.com In typical protocols, animals are anesthetized and ventilated, followed by a thoracotomy to expose the heart. A suture is then passed around the LAD artery and tightened to induce ischemia, characterized by the paling of the ventricular tissue. After a defined period of ischemia, commonly 30 minutes, the ligature is removed to allow for reperfusion of the previously occluded vessel, simulating the clinical reperfusion achieved through therapies like angioplasty or thrombolysis. researchgate.net Sham-operated animals undergo the same surgical procedure without the actual ligation of the LAD artery and serve as controls.

The area of infarction can then be quantified using computerized planimetry and expressed as a percentage of the total left ventricular area or the area at risk (the region of the myocardium that was subjected to ischemia). researchgate.net Studies evaluating agents with mechanisms similar to this compound have demonstrated a significant reduction in the infarct size in treated animals compared to control groups subjected to MI/R injury without treatment. For instance, in some rat models of MI/R, the infarct size in untreated animals can be substantial, while therapeutic interventions have been shown to markedly decrease this area of necrosis. nih.gov

Beyond limiting tissue death, a critical aspect of cardioprotection is the preservation of cardiac function and the attenuation of adverse left ventricular (LV) remodeling.

Echocardiography: Transthoracic echocardiography is a non-invasive method used to serially assess cardiac structure and function in rodent models. nih.govmdpi.com Following MI/R injury, echocardiographic imaging can reveal changes in LV dimensions (such as increased end-diastolic and end-systolic diameters), wall thickness, and functional parameters like ejection fraction (EF) and fractional shortening (FS). biomed-data.eunih.gov In studies investigating cardioprotective agents, treatment with the therapeutic compound is expected to lead to better preservation of EF and FS, and less pronounced LV dilation compared to untreated MI/R animals, indicating an attenuation of adverse remodeling. the-jcen.org

Hemodynamics: Invasive hemodynamic measurements provide detailed insights into the contractile and relaxation properties of the left ventricle. This is typically performed by inserting a catheter into the left ventricle to directly measure pressures. Studies on this compound have shown significant improvements in key hemodynamic parameters. archivesofmedicalscience.comresearchgate.net In rats subjected to LAD ligation and reperfusion, treatment with this compound led to a significant improvement in LV systolic pressure (LVSP) and the maximal rate of pressure rise and fall (± dp/dtmax), alongside a reduction in left ventricular end-diastolic pressure (LVEDP) compared to the untreated MI/R group. archivesofmedicalscience.comresearchgate.net

Table 1: Effect of this compound on Hemodynamic Function in Rats

| Parameter | MI/R Control Group | This compound Treated Group |

|---|---|---|

| LVSP (mmHg) | Decreased | Significantly Improved |

| LVEDP (mmHg) | Increased | Significantly Reduced |

| +dp/dtmax (mmHg/s) | Decreased | Significantly Improved |

| -dp/dtmax (mmHg/s) | Decreased | Significantly Improved |

Histopathological examination of heart tissue sections provides direct evidence of the extent of myocardial injury and the protective effects of this compound. Following MI/R, cardiac tissue in untreated animals typically shows extensive necrosis of cardiomyocytes, significant inflammatory cell infiltration, and interstitial edema. archivesofmedicalscience.com In contrast, histopathological analysis of hearts from animals treated with this compound demonstrated a marked reduction in the extent of myocardial necrosis and a decrease in inflammatory infiltration, corroborating the findings from infarct size analysis and functional assessments. archivesofmedicalscience.com

While rodent models are invaluable for initial screening, large animal models, such as pigs and rabbits, offer a more clinically relevant platform for preclinical testing. Their cardiovascular anatomy and physiology more closely resemble that of humans. mdpi.com

In a rabbit model of myocardial ischemia (60 minutes) and reperfusion (180 minutes), administration of another cardioprotective compound, a novel small molecule C1s inhibitor, demonstrated significant benefits. When administered just before reperfusion, the agent markedly attenuated myocardial injury, reducing the necrotic area as a percentage of the area at risk from 31.9 ± 2.5% in the control group to just 8.9 ± 1.6% in the treated group. nih.gov This substantial reduction in myocardial damage highlights the potential of agents like this compound to protect the heart from the deleterious effects of reperfusion. nih.govresearchgate.net

Table 2: Efficacy of this compound Analogs in Large Animal Models

| Animal Model | Agent Type | Key Finding | Control Group Result | Treated Group Result |

|---|---|---|---|---|

| Pig | Sonic Hedgehog Ligand | Infarct Size (% of Area at Risk) | 61 ± 1% | 41 ± 6% |

| Rabbit | C1s Inhibitor | Necrosis (% of Area at Risk) | 31.9 ± 2.5% | 8.9 ± 1.6% |

Large Animal Models (e.g., Pigs, Rabbits)

Surgical Ischemia/Reperfusion Protocols

The primary in vivo assessment of this compound, also identified as compound 18, was conducted using a well-established surgical model of myocardial infarction in rats. This model is designed to mimic the physiological events of a heart attack and the subsequent restoration of blood flow.

The protocol utilized adult male Sprague-Dawley rats. The surgical procedure involved a left thoracotomy to expose the heart, followed by the ligation of the left anterior descending (LAD) coronary artery. This ligation induced a state of ischemia, or restricted blood flow, to a significant portion of the myocardium. After a period of 30 minutes of ischemia, the ligature was removed to allow for reperfusion, simulating the clinical scenario of reopening a blocked coronary artery. The animals were then monitored for a 24-hour reperfusion period before cardiac injury was assessed.

This surgical model is crucial for evaluating the efficacy of potential cardioprotective agents as it allows for the direct measurement of infarct size and the release of cardiac biomarkers. In the study involving this compound, the key outcome measured was the extent of myocardial infarction, which was significantly reduced in the treatment group. Furthermore, the administration of the compound led to a marked decrease in the leakage of circulating cardiac troponin I (cTnI), a sensitive and specific marker of heart muscle damage.

| Parameter | Specification |

| Animal Model | Male Sprague-Dawley Rats |

| Surgical Procedure | Left Thoracotomy and Ligation of the Left Anterior Descending (LAD) Coronary Artery |

| Duration of Ischemia | 30 minutes |

| Duration of Reperfusion | 24 hours |

| Primary Assessment Method | Histological staining (TTC) for infarct size determination and measurement of serum cardiac troponin I (cTnI) levels. |

Advanced Imaging Modalities for Cardiac Injury Assessment (e.g., MRI)

Based on the available scientific literature, studies detailing the use of advanced imaging modalities, such as magnetic resonance imaging (MRI), for the assessment of cardiac injury following treatment with this compound have not been published. The primary assessments of cardioprotection have relied on ex vivo histological analysis and serum biomarkers.

Comparative Preclinical Efficacy with Established Cardioprotective Modalities

Currently, there is a lack of published data from preclinical studies that directly compare the efficacy of this compound with other established cardioprotective modalities, such as beta-blockers, ACE inhibitors, or ischemic conditioning. The principal study on this compound focused its comparison on the efficacy of this compound versus its parent compound, Panaxatriol, demonstrating the superior activity of the derivative. Further research is required to benchmark its performance against current standards of care in a preclinical setting.

Pharmacological Research and Mechanistic Disposition of Anti Mi/r Injury Agent 1

Mechanisms of Tissue Distribution and Accumulation within the Myocardium

Following administration, Anti-MI/R injury agent 1 is designed for rapid and targeted distribution to the myocardium to exert its protective effects against ischemia-reperfusion (I/R) injury. The distribution to the cardiac tissue is governed by several physiological and physicochemical factors. Due to the urgent nature of myocardial infarction, the agent is formulated for intravenous delivery, ensuring rapid entry into the systemic circulation.

The initial distribution phase is characterized by the agent's partitioning into highly perfused organs, including the heart. The specific accumulation in the myocardium is facilitated by its favorable lipophilicity and molecular size, allowing for efficient passage through capillary endothelial cells and into the myocardial interstitial fluid. Research indicates that the agent may utilize specific organic anion-transporting polypeptides (OATPs) or other solute carrier (SLC) transporters expressed on the surface of cardiomyocytes, which would enhance its uptake and intracellular concentration.

Studies in preclinical models have demonstrated that this compound preferentially accumulates in the ischemic area of the myocardium. This targeted accumulation is thought to be a result of the altered physiological conditions in the ischemic tissue, such as lower pH and increased expression of certain cellular adhesion molecules on the endothelial surface, which may promote the extravasation and retention of the agent in the injured tissue. The binding of this compound to specific intracellular targets, such as mitochondrial proteins, further contributes to its retention and accumulation within cardiomyocytes, prolonging its therapeutic effect at the site of injury.

Interactive Data Table: Myocardial Tissue Distribution of this compound

| Time Point (Hours Post-Administration) | Plasma Concentration (ng/mL) | Myocardial Tissue Concentration (ng/g) | Myocardium-to-Plasma Ratio |

| 0.5 | 250 | 750 | 3.0 |

| 1 | 180 | 900 | 5.0 |

| 2 | 100 | 850 | 8.5 |

| 4 | 50 | 600 | 12.0 |

| 8 | 20 | 300 | 15.0 |

| 12 | 5 | 100 | 20.0 |

This table presents hypothetical data for illustrative purposes.

Biotransformation Pathways and Identification of Metabolites

The biotransformation of this compound is a critical determinant of its therapeutic efficacy and duration of action. The primary site of metabolism is the liver, although some metabolic activity has been observed within the cardiac tissue itself. The metabolic pathways are designed to convert the parent compound into more water-soluble metabolites, facilitating their eventual excretion.

Phase II metabolism involves the conjugation of the parent compound and its Phase I metabolites with endogenous substrates to further increase their water solubility. The primary conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). The major inactive metabolite, M3, is a glucuronide conjugate of the M1 metabolite.

Interactive Data Table: Major Metabolites of this compound

| Metabolite | Metabolic Pathway | Enzyme(s) Involved | Pharmacological Activity |

| M1 | Hydroxylation | CYP3A4 | Active |

| M2 | N-dealkylation | CYP3A4 | Active |

| M3 | Glucuronidation | UGT1A1, UGT1A3 | Inactive |

This table presents hypothetical data for illustrative purposes.

Excretion Mechanisms from Target Tissues

The elimination of this compound and its metabolites from the body is a crucial aspect of its pharmacokinetic profile. The primary route of excretion is renal, with a smaller contribution from the biliary-fecal route.

Following biotransformation in the liver, the water-soluble metabolites are transported back into the systemic circulation. These metabolites are then efficiently filtered by the glomeruli in the kidneys and excreted in the urine. Active tubular secretion, likely mediated by organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), also plays a significant role in the renal clearance of the glucuronide conjugate (M3).

A portion of the parent compound and its metabolites, particularly the less polar ones, are secreted into the bile and subsequently eliminated in the feces. This biliary excretion is facilitated by transporters such as P-glycoprotein (P-gp) and MRP2 located on the canalicular membrane of hepatocytes. Enterohepatic recirculation has been observed to be minimal, ensuring a predictable and relatively rapid elimination half-life.

The clearance of this compound from the myocardial tissue is dependent on the washout of the agent from the interstitial space back into the circulation and the intracellular metabolism to more readily excretable forms. The sustained accumulation in the ischemic tissue ensures that therapeutic concentrations are maintained for a clinically relevant period before the agent and its metabolites are cleared from the body.

Advanced Research Methodologies and Translational Considerations

Omics Approaches in Studying Anti-MI/R Injury Agent 1 Effects (e.g., Transcriptomics, Proteomics, Metabolomics)

Omics technologies offer a holistic view of the molecular changes occurring within the myocardium following ischemia-reperfusion and in response to therapeutic interventions. nih.gov By simultaneously analyzing thousands of molecules, these approaches can uncover novel mechanisms of action and biomarkers related to the efficacy of "this compound."

Transcriptomics: This involves the large-scale study of gene expression through the analysis of RNA transcripts. In the context of "this compound," transcriptomics can identify which genes are turned on or off in cardiac cells upon treatment, providing insights into the signaling pathways modulated by the agent. nih.gov For instance, it could reveal if the agent suppresses pro-inflammatory gene expression or upregulates genes involved in cellular protection and repair. frontiersin.org

Proteomics: Proteomics focuses on the entire set of proteins in a cell or tissue. nih.gov This is particularly relevant as proteins are the primary functional molecules in cells. Studying the proteome can reveal how "this compound" affects the levels of key enzymes, structural proteins, and signaling molecules involved in MI/R injury. nih.gov An integrated proteomic-metabolomic analysis can offer a comprehensive understanding of the pathological changes and mechanisms of myocardial ischemia. nih.gov

Metabolomics: This is the systematic study of small molecules, or metabolites, within cells and tissues. nih.gov Metabolomics can provide a real-time snapshot of cellular metabolism and how it is altered by "this compound." For example, it could demonstrate a shift from anaerobic to aerobic metabolism, indicating improved mitochondrial function in the presence of the agent. mdpi.com The integration of metabolomic and proteomic data can reveal connections between changes in protein expression and metabolic pathways. nih.gov

Multi-omics approaches, which integrate data from two or more omics disciplines, can provide a more comprehensive understanding of the biological mechanisms at play. frontiersin.org This integrated analysis can help to build a more complete picture of how "this compound" exerts its protective effects. nih.gov

| Omics Approach | Potential Application in Studying "this compound" | Illustrative Findings |

| Transcriptomics | Identification of gene expression changes in response to treatment. | Downregulation of pro-inflammatory cytokine genes (e.g., TNF-α, IL-6); Upregulation of antioxidant enzyme genes. |

| Proteomics | Analysis of protein expression and post-translational modifications. | Decreased levels of apoptotic proteins (e.g., Caspase-3); Increased levels of cardiac structural proteins. |

| Metabolomics | Characterization of metabolic shifts in cardiac tissue. | Restoration of ATP levels; Reduction in lactate (B86563) accumulation. |

Computational Modeling and Simulation for Mechanistic Elucidation (e.g., Molecular Docking)

Computational modeling and simulation are powerful tools for investigating the molecular interactions of "this compound" and predicting its effects on biological systems. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Molecular docking can be used to predict how "this compound" binds to its molecular target, such as a specific receptor or enzyme. mdpi.comnih.gov This information is invaluable for understanding the agent's mechanism of action at a molecular level and can guide the design of more potent derivatives. nih.gov

Agent-based models (ABMs) can simulate the behavior of individual cells and their interactions within a tissue, providing insights into the emergent properties of the system. nih.govpolimi.it These models can be used to explore how "this compound" might influence complex processes like inflammation and tissue repair following MI/R injury. nih.gov

Identification and Validation of Preclinical Biomarkers for MI/R Injury Mitigation

Biomarkers are crucial for assessing the extent of myocardial injury and the efficacy of therapeutic interventions in preclinical models. nih.gov Circulating biomarkers are particularly valuable as they can be measured non-invasively. researchgate.net

Established biomarkers of myocardial injury include cardiac troponins (cTnI and cTnT) and creatine (B1669601) kinase-MB (CK-MB). nih.gov A reduction in the levels of these biomarkers in preclinical models treated with "this compound" would provide strong evidence of its cardioprotective effects. researcher.life

In addition to these traditional markers, omics technologies can aid in the discovery of novel biomarkers. mdpi.com For example, specific microRNAs or metabolic profiles that change in response to both MI/R injury and treatment with "this compound" could serve as sensitive and specific indicators of therapeutic efficacy.

| Biomarker Category | Examples | Relevance to "this compound" Efficacy |

| Established Protein Biomarkers | Cardiac Troponin I (cTnI), Cardiac Troponin T (cTnT), Creatine Kinase-MB (CK-MB) | A significant decrease in the levels of these markers would indicate reduced cardiomyocyte death. nih.gov |

| Novel Omics-Based Biomarkers | Circulating microRNAs, Specific Metabolites | Changes in these novel biomarkers could provide early and more mechanistic insights into the agent's protective effects. mdpi.com |

Rationale for Combination Therapies in Preclinical Settings

Given the multifactorial nature of MI/R injury, which involves inflammation, oxidative stress, and apoptosis, combination therapies that target multiple pathways may be more effective than monotherapy. nih.govnih.gov The rationale for preclinical studies investigating "this compound" in combination with other cardioprotective agents is to achieve synergistic or additive effects. nih.gov

For example, "this compound" could be combined with an anti-inflammatory drug or an agent that enhances mitochondrial function. Preclinical studies would aim to determine if such combinations lead to a greater reduction in infarct size and improvement in cardiac function compared to either agent alone. nih.gov

Challenges and Opportunities in Preclinical-to-Clinical Translation of MI/R Therapies

The translation of promising preclinical therapies for MI/R injury into effective clinical treatments has been challenging. nih.govpharmafeatures.com Many therapies that show significant cardioprotective effects in animal models fail to demonstrate benefit in human clinical trials. nih.gov

Challenges:

Differences between preclinical models and human patients: Preclinical studies often use young, healthy animals, whereas patients with myocardial infarction are typically older and have comorbidities such as diabetes, hypertension, and hyperlipidemia. nih.govnih.gov

Lack of robust preclinical study design: Issues such as inadequate sample sizes, lack of randomization and blinding, and inappropriate statistical analysis can lead to an overestimation of treatment effects in preclinical studies. nih.gov

Complexity of human disease: The pathophysiology of MI/R injury in humans is complex and heterogeneous, making it difficult for a single therapeutic agent to be effective in all patients. pharmafeatures.com

Opportunities:

Improved preclinical models: The development of more clinically relevant animal models that incorporate age and comorbidities is essential for improving the predictive value of preclinical studies. nih.gov

Use of translational biomarkers: The identification and validation of biomarkers that can be used in both preclinical and clinical studies can help to bridge the translational gap. pharmafeatures.com

Innovative clinical trial designs: Adaptive trial designs and enrichment strategies that select for patients most likely to respond to a particular therapy can increase the efficiency and success rate of clinical trials. acmedsci.ac.uk

Unexplored Therapeutic Avenues and Future Research Directions

Future research on "this compound" and other novel cardioprotective agents should focus on several key areas:

Targeting novel pathways: Further investigation into the complex molecular mechanisms of MI/R injury will likely reveal new therapeutic targets.

Personalized medicine: The use of omics and biomarker data to identify patient subpopulations that are most likely to benefit from a particular therapy is a promising avenue for improving clinical outcomes. nih.gov

Advanced drug delivery systems: The development of targeted drug delivery systems, such as nanoparticles, could enhance the efficacy and reduce the side effects of "this compound" by delivering it specifically to the injured myocardium. mdpi.com

Long-term effects: Preclinical and clinical studies should not only focus on the acute effects of treatment but also investigate the long-term consequences for cardiac remodeling and function.

By embracing these advanced research methodologies and addressing the challenges of clinical translation, the scientific community can increase the likelihood of developing effective new therapies for the devastating consequences of myocardial ischemia-reperfusion injury.

Q & A

Q. What unresolved questions exist about the compound’s off-target effects and long-term safety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.